molecular formula C14H16N4O4S B2796099 methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034401-62-0

methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate

Cat. No. B2796099
CAS RN: 2034401-62-0
M. Wt: 336.37
InChI Key: XBJCVYJGWWLNQF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-4(5H)-ones, which are structurally similar to the compound you mentioned, are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves a sequential structural modification of the pyrazolopyrazinone fragment, with the key step being the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include regioselective reactions with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds have been found to act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .

Safety and Hazards

The safety and hazards associated with similar compounds can be determined from their Material Safety Data Sheets (MSDS). For instance, some compounds may be harmful if swallowed, cause skin irritation, eye irritation, or respiratory irritation .

Future Directions

The future directions for research on similar compounds could involve developing a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This could potentially lead to the design of new synthetic platforms with significance in combinatorial and medicinal chemistry .

properties

IUPAC Name

methyl N-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-22-14(19)16-11-2-4-13(5-3-11)23(20,21)17-8-9-18-12(10-17)6-7-15-18/h2-7H,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJCVYJGWWLNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate

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